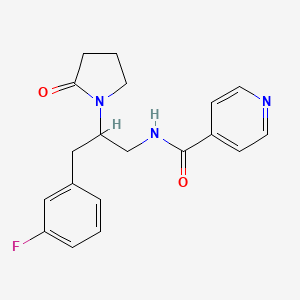

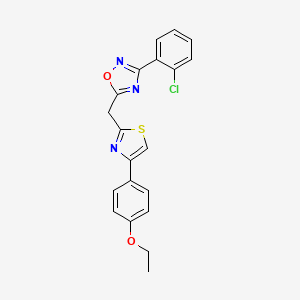

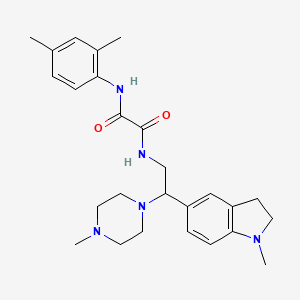

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide is a chemical entity that appears to be related to a class of isonicotinamide derivatives. These derivatives are known for their potential biological activities and their role in various chemical reactions. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds to infer its possible characteristics and applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide, involves the reaction of isonicotinoyl isothiocyanate with other chemical moieties in acetonitrile solution . This suggests that the synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide could also involve the use of isonicotinoyl isothiocyanate as a starting material, reacting with a suitable fluorophenyl-pyrrolidinyl precursor in a similar solvent.

Molecular Structure Analysis

The molecular structure of isonicotinamide derivatives is typically characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS . These techniques would likely be employed to determine the structure of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide, providing insights into its molecular conformation and the electronic environment of its functional groups.

Chemical Reactions Analysis

Isonicotinamide derivatives have been evaluated for their inhibitory potency against enzymes like xanthine oxidase . The structure-activity relationship (SAR) analysis indicates that the isonicotinoyl moiety plays a significant role in inhibition, suggesting that N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide could also exhibit similar biological activities. The presence of a fluorophenyl group might further influence its reactivity and binding affinity to biological targets.

Physical and Chemical Properties Analysis

The physical properties of isonicotinamide derivatives are often examined to understand their solubility, stability, and potential as drug candidates . The chemical properties, such as acidity, basicity, and reactivity, can be inferred from the functional groups present in the molecule. For instance, the pyrrolidinyl group might affect the compound's basicity, while the fluorophenyl group could influence its lipophilicity and metabolic stability.

Wissenschaftliche Forschungsanwendungen

Directed Assembly in Materials Science

Isonicotinamide derivatives have been employed as supramolecular reagents in the synthesis of inorganic–organic hybrid materials. Aakeröy et al. (2003) demonstrated the use of isonicotinamide in the creation of Cu(II) complexes, forming consistent infinite 1-D chains across different chemical environments. This showcases the compound's role in facilitating predictable and high-yield supramolecular synthesis, contributing to the development of new materials with potential applications in electronics, catalysis, and more (Aakeröy et al., 2003).

Fluorimetric Analysis in Biochemistry

In biochemistry, fluorimetric analysis has been enhanced by derivatives of nicotinamide for the differentiation and quantification of biochemical compounds. Carpenter and Kodicek (1950) utilized N'-methylnicotinamide to develop a fluorescence-based method for differentiating and quantifying N'-methylnicotinamide from other compounds, demonstrating the utility of nicotinamide derivatives in precise biochemical measurements (Carpenter & Kodicek, 1950).

Antimicrobial Activity

The synthesis and evaluation of N-substituted isonicotinamide derivatives have shown promising antimicrobial activity. Mishra et al. (2010) synthesized triazole derivatives of isonicotinamide, which exhibited significant activity against various microorganisms, highlighting the potential of these compounds in the development of new antimicrobial agents (Mishra et al., 2010).

Pharmaceutical Research

In pharmaceutical research, derivatives of isonicotinamide have been explored for their potential as therapeutic agents. Hasan et al. (2011) synthesized N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives, which showed excellent anticonvulsant activity without neurotoxicity in comparison to reference drugs, suggesting their potential use in treating convulsive disorders (Hasan et al., 2011).

Sensor Development

Isonicotinamide derivatives have also been utilized in the development of sensors for detecting metal ions. Ghosh et al. (2009) synthesized a Pt(II) organometallic "clip" containing isonicotinamide, which acts as a selective fluorescent sensor for transition metal ions like Fe3+, Cu2+, and Ni2+, demonstrating the compound's utility in environmental monitoring and analytical chemistry (Ghosh et al., 2009).

Eigenschaften

IUPAC Name |

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c20-16-4-1-3-14(11-16)12-17(23-10-2-5-18(23)24)13-22-19(25)15-6-8-21-9-7-15/h1,3-4,6-9,11,17H,2,5,10,12-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGMQKMNIIUYLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)

![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)

![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2512075.png)

![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)

![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)